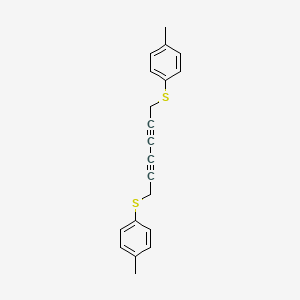
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a hexadiyne core linked to two 4-methylbenzene groups via disulfide bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) typically involves the coupling of 4-methylbenzenethiol with a hexadiyne derivative under oxidative conditions. Common reagents used in this synthesis include iodine or other oxidizing agents to facilitate the formation of disulfide bonds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques involving batch reactors and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: DTT or TCEP are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its unique structural features. The disulfide bonds may play a role in redox reactions, while the aromatic rings may participate in π-π interactions with other aromatic systems.
相似化合物的比较
Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate): Similar hexadiyne core but different substituents.
1,6-Bis(4-methoxyphenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: Similar hexadiyne core with different functional groups.
Uniqueness: 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is unique due to the presence of disulfide bonds linking the hexadiyne core to the aromatic rings
属性
CAS 编号 |
75368-08-0 |
|---|---|
分子式 |
C20H18S2 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
1-methyl-4-[6-(4-methylphenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene |
InChI |
InChI=1S/C20H18S2/c1-17-7-11-19(12-8-17)21-15-5-3-4-6-16-22-20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3 |
InChI 键 |
FOICHVKTBQVRPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC#CC#CCSC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


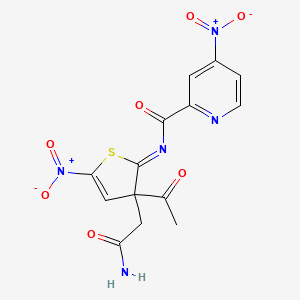
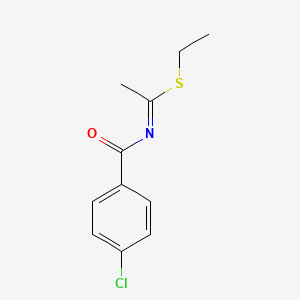
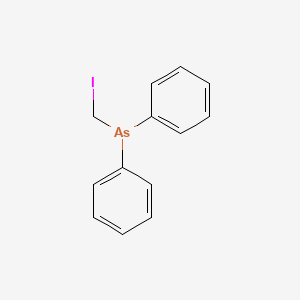
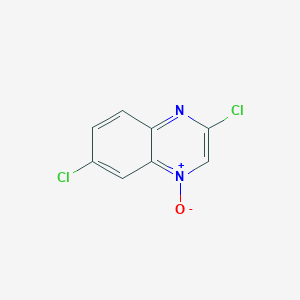
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

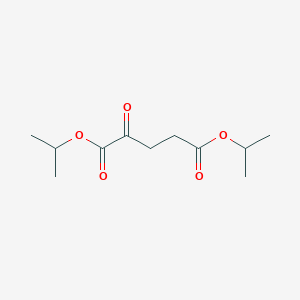
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
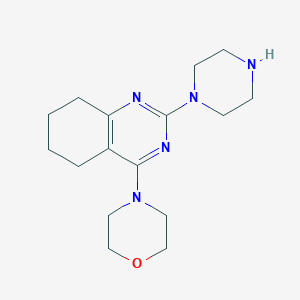
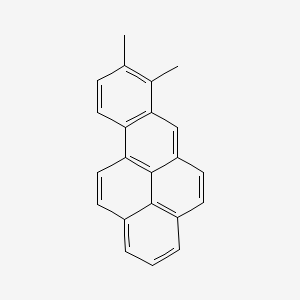
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
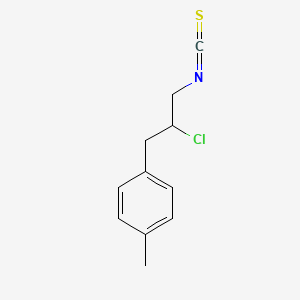
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
